Introduction: The Significance of Fluorinated Benzophenones in Modern Drug Discovery
Introduction: The Significance of Fluorinated Benzophenones in Modern Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4'-piperidinomethyl benzophenone
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[4][5] The target molecule of this guide, 3,5-Difluoro-4'-piperidinomethyl benzophenone, combines the robust benzophenone core with two key modifications: meta-difluorination on one phenyl ring and a piperidinomethyl group on the other. This unique combination makes it a compound of significant interest for researchers in drug development, necessitating a thorough and unambiguous structural characterization.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of 3,5-Difluoro-4'-piperidinomethyl benzophenone. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond presenting data, this guide emphasizes the underlying principles and experimental rationale, equipping researchers to confidently interpret the spectroscopic signature of this complex molecule.
Molecular Structure and Spectroscopic Implications
A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectral data.
Caption: Key structural motifs of 3,5-Difluoro-4'-piperidinomethyl benzophenone.
The molecule is characterized by three distinct regions:
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The 3,5-Difluorophenyl Ring (Ring A): The two fluorine atoms are powerful electron-withdrawing groups, which will significantly deshield the adjacent aromatic protons and carbons. This ring will produce a characteristic splitting pattern in the ¹H NMR spectrum and crucial C-F coupling constants in the ¹³C NMR.
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The Carbonyl Linker: This ketone group is a major chromophore, responsible for the compound's UV-Vis absorption. Its C=O bond will give a strong, sharp signal in the IR spectrum, and its carbon atom will appear at a very downfield position in the ¹³C NMR spectrum. It also represents a predictable site of fragmentation in mass spectrometry.
-
The 4'-Piperidinomethyl Phenyl Ring (Ring B): This portion of the molecule introduces a set of aliphatic protons from the piperidine ring and the benzylic methylene bridge. The free rotation and nitrogen inversion within the piperidine ring will influence the appearance of its corresponding signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the elucidation of organic structures. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[6][7]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (e.g., 5 seconds) and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.7 | d (J ≈ 8 Hz) | 2H | H-2", H-6" | Protons ortho to the piperidinomethyl group on Ring B. |
| ~ 7.4 - 7.5 | t (J ≈ 9 Hz) | 1H | H-4' | Proton para to the carbonyl on Ring A, coupled to two fluorine atoms. |
| ~ 7.2 - 7.4 | d (J ≈ 8 Hz) | 2H | H-3", H-5" | Protons meta to the piperidinomethyl group on Ring B. |
| ~ 7.1 - 7.2 | dd | 2H | H-2', H-6' | Protons ortho to the carbonyl on Ring A, coupled to both H-4' and a fluorine atom. |
| ~ 3.5 | s | 2H | -CH₂- | Benzylic protons of the methylene bridge. |
| ~ 2.4 | br s | 4H | Piperidine H-α | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |
| ~ 1.5 - 1.6 | m | 4H | Piperidine H-β | Protons on the β-carbons of the piperidine ring. |
| ~ 1.4 | m | 2H | Piperidine H-γ | Proton on the γ-carbon of the piperidine ring. |
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR provides a carbon count and information about the electronic environment of each carbon. The presence of fluorine will induce characteristic splitting (coupling) of the carbon signals.
| Predicted Shift (ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~ 194-196 | t (small) | C=O | Ketone carbonyl carbon, deshielded. May show a small triplet coupling to the two meta-fluorines. |
| ~ 163-165 | dd (J ≈ 250, 12 Hz) | C-3', C-5' | Carbons directly bonded to fluorine, showing a very large one-bond C-F coupling. |
| ~ 140-142 | s | C-1" | Quaternary carbon on Ring B attached to the carbonyl. |
| ~ 138-140 | t (J ≈ 25 Hz) | C-1' | Quaternary carbon on Ring A attached to the carbonyl, showing a two-bond C-F coupling. |
| ~ 135-137 | s | C-4" | Quaternary carbon on Ring B attached to the methylene bridge. |
| ~ 130-132 | s | C-2", C-6" | Aromatic CH carbons ortho to the piperidinomethyl group. |
| ~ 128-130 | s | C-3", C-5" | Aromatic CH carbons meta to the piperidinomethyl group. |
| ~ 115-117 | t (J ≈ 21 Hz) | C-4' | Aromatic CH carbon para to the carbonyl on Ring A, showing a three-bond C-F coupling. |
| ~ 112-114 | dd (J ≈ 21, 5 Hz) | C-2', C-6' | Aromatic CH carbons ortho to the carbonyl on Ring A. |
| ~ 63-65 | s | -CH₂- | Benzylic methylene carbon. |
| ~ 54-56 | s | Piperidine C-α | Carbons adjacent to nitrogen. |
| ~ 26-28 | s | Piperidine C-β | β-carbons in the piperidine ring. |
| ~ 24-26 | s | Piperidine C-γ | γ-carbon in the piperidine ring. |
¹⁹F NMR Spectral Analysis (Predicted)
¹⁹F NMR is a highly sensitive technique that provides a specific fingerprint for fluorinated compounds.[9][10]
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Expected Chemical Shift: A single signal is expected for the two equivalent fluorine atoms on Ring A. For fluorinated benzophenones, this signal typically appears in the range of -105 to -115 ppm .[8][11]
-
Multiplicity: This signal will appear as a triplet , due to coupling with the two meta-protons (H-2' and H-6'). The coupling constant (J) is expected to be in the range of 6-9 Hz.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural elucidation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.[7]
-
Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through an HPLC system.
Predicted Fragmentation Pathway
The fragmentation of 3,5-Difluoro-4'-piperidinomethyl benzophenone will likely proceed through several key pathways, primarily involving cleavage at the benzylic position and around the carbonyl group.
Caption: Predicted major fragmentation pathways in ESI-MS.
Key Predicted Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
| 328.16 | [M+H]⁺ | Protonated molecular ion (C₂₀H₂₁F₂NO + H⁺). Accurate mass measurement is key for formula confirmation. |
| 141.01 | [C₇H₃F₂O]⁺ | The 3,5-difluorobenzoyl cation, formed by cleavage alpha to the carbonyl group. This is a highly characteristic fragment. |
| 98.10 | [C₆H₁₂N]⁺ | The piperidinomethyl cation, formed by benzylic cleavage. This is another highly stable and expected fragment. |
| 186.13 | [M - C₅H₁₀N]⁺ | Loss of the piperidine radical via cleavage of the C-N bond in the side chain. |
Vibrational and Electronic Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and the conjugated system of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation. The traditional KBr pellet method can also be used.[7]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify key absorption bands corresponding to the major functional groups.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3100 | C-H stretch | Aromatic C-H |
| ~ 2800-3000 | C-H stretch | Aliphatic C-H (piperidine, -CH₂-) |
| ~ 1650-1670 | C=O stretch | Aryl Ketone |
| ~ 1580-1600 | C=C stretch | Aromatic rings |
| ~ 1200-1300 | C-N stretch | Aliphatic amine |
| ~ 1100-1150 | C-F stretch | Aryl Fluoride |
The most prominent and diagnostic peak will be the strong, sharp absorption from the ketone's C=O stretch.[12][13]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
Predicted UV-Vis Absorption Maxima (λₘₐₓ): The benzophenone chromophore typically displays two main absorption bands.[14][15]
-
π → π* Transition: A strong absorption band is expected around 250-260 nm . This is due to the electronic transition within the extended conjugated system of the benzophenone core.
-
n → π* Transition: A weaker, broader absorption band is expected at a longer wavelength, typically around 330-350 nm . This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is often sensitive to solvent polarity.[15]
Workflow for Spectroscopic Analysis
A logical workflow ensures comprehensive and efficient characterization of the target compound.
Caption: Integrated workflow for the complete structural verification process.
Conclusion
The structural elucidation of 3,5-Difluoro-4'-piperidinomethyl benzophenone is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry serves to confirm the elemental composition, while a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive evidence for atomic connectivity and the specific isomeric arrangement. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the overall electronic nature of the molecule. By following the detailed protocols and interpretative guidelines laid out in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization of this promising fluorinated benzophenone derivative.
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